Ethylmethylphosphinic anhydride

Description

Overview of Anhydride (B1165640) Reactivity in Organic Synthesis

Acid anhydrides are a class of organic compounds characterized by the presence of two acyl groups linked to a single oxygen atom. longdom.orgfiveable.me They are highly reactive molecules that serve as valuable reagents in a multitude of organic transformations. longdom.orgnumberanalytics.com The reactivity of acid anhydrides is attributed to the electrophilic nature of their carbonyl carbons, making them susceptible to nucleophilic attack. longdom.org This inherent reactivity allows them to participate in various reactions, most notably nucleophilic acyl substitution. longdom.orglibretexts.org

In these reactions, a nucleophile, such as an alcohol, amine, or even water, attacks one of the carbonyl carbons, leading to the displacement of a carboxylate leaving group. libretexts.orglibretexts.org This process is fundamental to the synthesis of a wide array of organic molecules, including esters, amides, and carboxylic acids. numberanalytics.comlibretexts.orglibretexts.org For instance, the reaction of an acid anhydride with an alcohol yields an ester and a carboxylic acid, while reaction with an amine produces an amide and a carboxylic acid. fiveable.menumberanalytics.comlibretexts.org The hydrolysis of an acid anhydride, reacting with water, results in the formation of two equivalents of the corresponding carboxylic acid. libretexts.org

The utility of acid anhydrides in organic synthesis is vast, ranging from laboratory-scale preparations to large-scale industrial processes. longdom.orgfiveable.me A classic example is the synthesis of aspirin (B1665792) (acetylsalicylic acid), which is achieved through the acetylation of salicylic (B10762653) acid using acetic anhydride. longdom.org

Significance of Organophosphorus Anhydrides in Modern Chemistry

Organophosphorus compounds, in general, represent a significant and rapidly expanding area of organic chemistry. mdpi.com Within this class, organophosphorus anhydrides have emerged as important intermediates and reagents. rsc.orgnih.gov These compounds are analogues of carboxylic acid anhydrides where a phosphorus atom replaces one or both of the carbonyl carbons. Specifically, phosphinic anhydrides are characterized by a P-O-P anhydride linkage.

The significance of organophosphorus anhydrides lies in their unique reactivity and their ability to introduce phosphorus-containing moieties into organic molecules. This is particularly relevant in the synthesis of compounds with biological activity, as the phosphate (B84403) group is a key component of many biological molecules. youtube.com For example, phosphinic acid derivatives are being explored as building blocks for the development of potent enzyme inhibitors. nih.gov

Furthermore, the formation of the strong phosphorus-oxygen double bond (P=O) often serves as a thermodynamic driving force for reactions involving organophosphorus reagents, a principle that is leveraged in various synthetic methodologies. youtube.com The versatility of organophosphorus anhydrides makes them valuable tools in fields as diverse as medicinal chemistry, materials science, and agriculture. rsc.org

Historical Context and Evolution of Phosphinic Anhydride Applications

The study of organophosphorus compounds has a rich history, with the development of synthetic methods for phosphinic and phosphonic acid anhydrides being a notable advancement. acs.org Early methods for the preparation of these anhydrides often involved the reaction of phosphinic or phosphonic acid halides with carboxylic acid anhydrides, such as acetic anhydride. google.com This reaction proceeds by distilling off the resulting carboxylic acid halide, yielding the desired phosphinic or phosphonic anhydride in high purity and yield. google.com

Over time, research has focused on refining these synthetic routes and exploring the applications of the resulting anhydrides. The ability to synthesize a variety of phosphinic anhydrides with different substituents on the phosphorus atom has expanded their utility. organic-chemistry.org While early applications may have been more general, recent research has delved into more specialized areas. For example, the use of phosphonate-based diimide ligands, synthesized from dianhydrides, is being explored for the creation of metal-organic frameworks with potential applications in energy production and drug delivery. stmarytx.edu The hydrolysis of these anhydrides has also been a subject of study, with techniques like Raman and infrared spectroscopy being used to probe the conversion of methylphosphonic anhydride to methylphosphonic acid. rsc.org

Scope of Ethylmethylphosphinic Anhydride (EMPA) Research

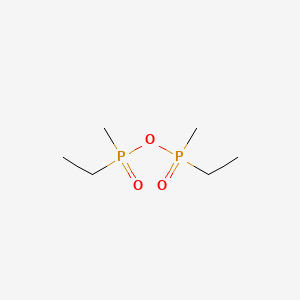

This compound (EMPA) is a specific organophosphorus compound that has been the subject of chemical research. nih.govparchem.com Its chemical formula is C6H16O3P2 and it has a molecular weight of 198.14 g/mol . nih.govguidechem.com The structure of EMPA features a central P-O-P anhydride linkage with each phosphorus atom also bonded to a methyl group, an ethyl group, and an oxygen atom. nih.gov

Research on EMPA has encompassed its synthesis, characterization, and reactivity. For instance, a patented process describes the synthesis of this compound by reacting ethylmethylphosphinic acid chloride with acetic anhydride. google.com Spectroscopic data, including 31P NMR spectra, are available for the characterization of this compound. nih.gov

The reactivity of EMPA is of interest in the context of its potential as a reagent in organic synthesis. Like other phosphinic anhydrides, it can be expected to undergo nucleophilic attack at the phosphorus centers. Information on its downstream products indicates its use in the synthesis of other chemical compounds. lookchem.com The study of EMPA and related compounds contributes to the broader understanding of organophosphorus chemistry and the development of new synthetic methodologies.

Structure

2D Structure

Properties

CAS No. |

51528-37-1 |

|---|---|

Molecular Formula |

C6H16O3P2 |

Molecular Weight |

198.14 g/mol |

IUPAC Name |

1-[[ethyl(methyl)phosphoryl]oxy-methylphosphoryl]ethane |

InChI |

InChI=1S/C6H16O3P2/c1-5-10(3,7)9-11(4,8)6-2/h5-6H2,1-4H3 |

InChI Key |

LLUBVCCZUMPBMI-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(C)OP(=O)(C)CC |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving Ethylmethylphosphinic Anhydride

Nucleophilic Acyl Substitution Mechanisms of Anhydrides

Anhydrides, including ethylmethylphosphinic anhydride (B1165640), undergo nucleophilic acyl substitution. In these reactions, a nucleophile attacks one of the electrophilic carbonyl or phosphoryl centers. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group. libretexts.org

The formation of an amide bond using ethylmethylphosphinic anhydride involves a mixed carboxylic-phosphoric anhydride intermediate. The process begins with the activation of a carboxylic acid by the anhydride.

The general mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid attacks the this compound, forming a mixed anhydride and releasing a molecule of ethylmethylphosphinic acid. This mixed anhydride is a highly reactive species. rsc.org

Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, then attacks the carbonyl carbon of the activated carboxylic acid portion of the mixed anhydride. commonorganicchemistry.com

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the ethylmethylphosphinate anion is expelled as a leaving group.

Proton Transfer: A final proton transfer step yields the stable amide and ethylmethylphosphinic acid as a byproduct. commonorganicchemistry.com

This method is advantageous because the phosphinic acid byproduct is typically water-soluble, simplifying the purification of the desired amide product. youtube.com

| Step | Description | Key Intermediates/Species |

|---|---|---|

| 1 | Activation of Carboxylic Acid | Carboxylic Acid, this compound, Mixed Carboxylic-Phosphoric Anhydride |

| 2 | Nucleophilic Attack | Amine, Mixed Carboxylic-Phosphoric Anhydride |

| 3 | Tetrahedral Intermediate Formation | Tetrahedral Intermediate |

| 4 | Leaving Group Departure | Amide, Ethylmethylphosphinate Anion |

| 5 | Proton Transfer | Final Amide Product, Ethylmethylphosphinic Acid |

This compound can also facilitate the formation of esters from carboxylic acids and alcohols. The mechanism is analogous to amide formation.

The key steps are:

Activation of the Carboxylic Acid: Similar to amidation, the carboxylic acid is first activated by this compound to form a mixed carboxylic-phosphoric anhydride. thieme-connect.com

Nucleophilic Attack by the Alcohol: The alcohol then acts as the nucleophile, attacking the carbonyl carbon of the activated carboxylic acid. libretexts.orgyoutube.com

Formation and Collapse of the Tetrahedral Intermediate: A tetrahedral intermediate is formed, which subsequently collapses to yield the ester and the ethylmethylphosphinate leaving group. libretexts.org

The use of a base is often employed to deprotonate the alcohol, increasing its nucleophilicity and promoting the reaction.

Role of this compound as an Activating Agent

The primary role of this compound in these reactions is to act as an activating agent. It converts the relatively unreactive carboxylic acid into a much more electrophilic species, a mixed anhydride, which is then readily attacked by nucleophiles. thieme-connect.com

In amidation, the activation of the carboxylic acid is the crucial first step. By forming the mixed carboxylic-phosphoric anhydride, the carbonyl carbon of the carboxylic acid moiety becomes significantly more susceptible to nucleophilic attack by the amine. rsc.org This activation allows the reaction to proceed under milder conditions than would be required for the direct reaction between a carboxylic acid and an amine.

Steric hindrance can play a significant role in reactions involving this compound. The accessibility of the phosphorus center to the incoming nucleophile (the carboxylic acid) and the subsequent accessibility of the activated carbonyl carbon to the amine or alcohol can be affected by the steric bulk of the substituents on both the anhydride and the reacting partners.

Hydrolytic Stability and Reactivity in Aqueous and Mixed Aqueous Solvents

The stability of anhydrides in the presence of water is a critical factor in their application. All acid anhydrides are thermodynamically unstable in water and will eventually hydrolyze. stackexchange.com The rate of this hydrolysis, however, can vary significantly depending on the structure of the anhydride, temperature, and the presence of catalysts. stackexchange.com

For phosphinic anhydrides, the P-O-P bond is susceptible to cleavage by water. The rate of hydrolysis is influenced by factors such as solubility and temperature. stackexchange.com While specific kinetic data for the hydrolysis of this compound in various aqueous and mixed aqueous solvents were not found in the provided search results, it is known that the byproducts of its reactions are water-soluble, which facilitates their removal during aqueous workups. youtube.com The stability of related polyanhydrides has been shown to be influenced by the hydrophobicity of adjacent groups, with more hydrophobic structures slowing the degradation rate. nih.gov This suggests that the ethyl and methyl groups in this compound will influence its hydrolytic stability. The hydrolysis of phosphinates and phosphonates, which are related structures, is a complex process that can occur under both acidic and basic conditions. nih.gov

| Factor | Influence on Hydrolysis Rate | Reference |

|---|---|---|

| Temperature | Higher temperatures generally increase the rate of hydrolysis. | stackexchange.com |

| pH | Hydrolysis can be catalyzed by both acid and base. | nih.gov |

| Solubility | Increased solubility in the aqueous phase can lead to faster hydrolysis. | stackexchange.com |

| Presence of Nucleophiles | Nucleophiles other than water can accelerate the breakdown of the anhydride. | stackexchange.com |

Decomposition Pathways of Phosphinic Anhydrides

The decomposition of phosphinic anhydrides, including this compound, is a critical aspect of their chemistry, influencing their stability and reactivity. While specific, detailed studies on the decomposition of this compound are not extensively documented in publicly available literature, general principles governing the degradation of phosphinic anhydrides and related organophosphorus compounds can provide significant insights.

One of the primary modes of decomposition for phosphinic anhydrides is hydrolysis. In the presence of water, the anhydride linkage is susceptible to cleavage, yielding two molecules of the corresponding phosphinic acid. For this compound, this reaction would produce ethylmethylphosphinic acid. A study on the hydrolysis of the related methylphosphonic anhydride solid to methylphosphonic acid demonstrates this conversion, which can be monitored using spectroscopic techniques like Raman and infrared reflectance spectroscopy. rsc.org

Thermal decomposition represents another significant pathway. Theoretical studies on the decomposition of anhydride-cured epoxy resins suggest that the cleavage of an ester bond is often the initiating step. mdpi.comresearchgate.net While not directly analogous, this suggests that the P-O-P bond in this compound would be the likely point of initial thermal cleavage. The specific products of thermal decomposition of this compound are not detailed in available literature, but for organophosphorus compounds in general, thermal degradation can lead to the formation of various smaller, volatile molecules.

It is important to note that a safety data sheet for this compound indicates that hazardous decomposition products are not specified, but the compound is stable under recommended storage conditions. guidechem.com

Catalytic Roles and Proposed Mechanisms in Anhydride-Mediated Transformations

Phosphorus compounds, in various forms, are known to act as catalysts in a range of organic transformations. While specific catalytic applications of this compound are not widely reported, the reactivity of the anhydride functional group and the phosphorus center suggests potential catalytic activity in certain reactions, particularly those involving acylation and esterification.

Research into the acylation of alcohols with acid anhydrides has shown that phosphoric acid can act as an effective catalyst. nih.gov The proposed mechanism involves the in-situ formation of a mixed anhydride, which then acts as the acylating agent. nih.gov This principle can be extended to phosphinic anhydrides. It is plausible that this compound could participate in similar transformations, potentially acting as a catalyst or a reagent in acylation reactions.

The general mechanism for the reaction of acid anhydrides with alcohols to form esters involves nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. libretexts.org This is often catalyzed by a strong acid. chemguide.co.uk In a hypothetical scenario where this compound facilitates such a reaction, it could activate a carboxylic acid by forming a mixed anhydride, which is a more reactive acylating agent.

A patent describing the manufacture of phosphinic and phosphonic acid anhydrides mentions their use as important intermediates. google.com For example, their reaction with ethylene (B1197577) oxide can yield valuable flame retardants. google.com While this is a stoichiometric application rather than a catalytic one, it highlights the reactivity of the anhydride and its ability to participate in ring-opening reactions.

Furthermore, phosphinic acids themselves have been shown to catalyze reactions such as intramolecular etherification with chirality transfer. researchgate.net Given that this compound is readily converted to its corresponding acid via hydrolysis, its catalytic activity in certain contexts might proceed through the initial formation of ethylmethylphosphinic acid.

While direct, documented evidence for the catalytic role of this compound is scarce, the fundamental reactivity of phosphinic anhydrides suggests their potential to mediate a variety of organic transformations. Further research is needed to fully elucidate the specific catalytic cycles and mechanisms involving this particular compound.

Applications of Ethylmethylphosphinic Anhydride in Advanced Organic Synthesis

Peptide and Amide Coupling Reactions

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides and a vast array of other biologically and industrially significant molecules. Ethylmethylphosphinic anhydride (B1165640) has proven to be an effective reagent in facilitating these crucial coupling reactions.

Synthesis of Complex Peptide Derivatives with Ethylmethylphosphinic Anhydride

This compound has been successfully employed as a condensing reagent in the synthesis of peptides. tandfonline.com Its utility has been demonstrated in the preparation of complex peptide sequences, including the dodecapeptide sequence H-Tyr-Gln-Asp-Asn-Ser-Gly-Asp-Val-Gln-Glu-Ile-Leu-NH₂ from the C-terminal region of the adenovirus 82K protein and a modified ACTH-partial sequence. tandfonline.com One of the notable features of EMPA is its stability towards hydrolysis, which allows for peptide synthesis to be conducted in aqueous or mixed aqueous-organic solvent systems. tandfonline.com This is particularly advantageous when dealing with water-soluble starting materials, such as proteins. tandfonline.com For instance, bovine serum albumin derivatives have been synthesized from tri- and tetra-iodothyronine-alkylesters and a p-hydroxyphenylacetyl derivative of salmine using EMPA as the coupling agent. tandfonline.com The byproducts of reactions involving EMPA, namely ethylmethylphosphinic acid, are soluble in both organic solvents and water, facilitating their removal through simple extraction with aqueous alkaline buffers. tandfonline.com

Chemo- and Stereoselectivity in Amidation Processes Mediated by Anhydrides

The preservation of stereochemical integrity is a critical aspect of peptide synthesis to ensure the biological activity of the final product. While specific quantitative data on the degree of racemization with this compound is not extensively detailed in the available literature, the broader class of phosphinic and phosphonic anhydrides is known for mediating amide bond formation with a low risk of epimerization. For example, the related reagent T3P is noted for its ability to facilitate peptide couplings with minimal racemization. youtube.com The mechanism of activation by these anhydrides generally proceeds through a mixed anhydride intermediate, which reacts readily with the amine component, often too rapidly for significant racemization to occur. highfine.commdpi.com This characteristic is a significant advantage over some other coupling methods that may require harsh conditions or lead to a higher degree of stereochemical scrambling.

Formation of Carboxylic Acid Derivatives

The reactivity of this compound extends to the synthesis of various carboxylic acid derivatives beyond amides. While direct, detailed studies on a broad range of such transformations using EMPA are limited in publicly accessible literature, the general reactivity pattern of phosphinic anhydrides suggests their utility in this area. The activation of a carboxylic acid by EMPA forms a mixed anhydride, a highly reactive intermediate. This intermediate can, in principle, react with a variety of nucleophiles, not just amines. For instance, reaction with alcohols would lead to the formation of esters. The analogous reagent, T3P, is known to be effective in the preparation of esters, azides, hydroxamates, and Weinreb amides, among other derivatives. researchgate.net This suggests a similar potential for EMPA, although specific examples and reaction conditions are not as well-documented.

General Organic Functional Group Transformations

Synthesis of Heterocyclic Compounds

Phosphonic anhydrides like T3P have been effectively used as cyclodehydration agents in the synthesis of various heterocyclic compounds, such as oxadiazoles, thiadiazoles, and for performing reactions like the Bischler-Napieralski reaction to form dihydroisoquinolines. core.ac.ukrhhz.net These reactions rely on the reagent's ability to promote the formation of a new ring by removing a molecule of water. Given that this compound also acts as a dehydrating agent, it is plausible that it could be employed in similar heterocyclic syntheses. However, specific examples and dedicated studies on the application of EMPA in heterocyclic chemistry are not prominently featured in the scientific literature, indicating a potential area for future research.

Comparative Analysis with Other Phosphinic and Phosphonic Anhydrides (e.g., T3P) in Organic Synthesis

A comparative analysis of this compound with the more commonly used propylphosphonic anhydride (T3P) reveals distinct differences in their properties and applications.

| Feature | This compound (EMPA) | Propylphosphonic Anhydride (T3P) |

| Reactivity | Shows a significantly reduced reaction rate with sterically hindered reactants. tandfonline.com | Generally more reactive and widely used for a broad range of substrates. researchgate.net |

| Physical State & Purity | Distillable liquid, allowing for high purity. tandfonline.com | Commercially available as a stable 50% solution in solvents like dichloromethane (B109758) or ethyl acetate. tandfonline.com |

| Hydrolytic Stability | Greater stability towards hydrolysis, enabling use in aqueous media. tandfonline.com | Also used as a water scavenger, but EMPA is noted for its particular stability in aqueous synthesis. tandfonline.commdpi.com |

| Byproduct Removal | Ethylmethylphosphinic acid byproduct is soluble in both organic and aqueous phases, allowing for easy extraction. tandfonline.com | Propylphosphonic acid byproducts are also water-soluble, facilitating simple workup. youtube.com |

| Toxicity | Exhibits a higher acute toxicity (LD50 of 7 mg/kg in mice, orally). tandfonline.com | Relatively nontoxic, with no signs of intoxication at over 2000 mg/kg in mice (orally). tandfonline.com |

From a practical standpoint, the lower reactivity of EMPA with sterically demanding substrates can be a limitation. tandfonline.com However, its enhanced stability in aqueous environments opens up possibilities for bioconjugation and the synthesis of water-soluble biomolecules that are not as readily accessible with more water-sensitive reagents. tandfonline.com The significantly higher toxicity of EMPA compared to T3P is a critical factor that has likely contributed to the wider adoption of T3P in both laboratory and industrial settings. tandfonline.com

Theoretical and Computational Investigations of Ethylmethylphosphinic Anhydride

Quantum Chemical Studies on Anhydride (B1165640) Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods can predict molecular geometries, stabilities, and electronic characteristics with a high degree of accuracy.

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in determining its physical and chemical properties. For phosphonic anhydrides like ethylmethylphosphinic anhydride, which contains two stereogenic phosphorus centers, a number of stereoisomers are possible. The P-O-P linkage introduces a degree of flexibility, allowing the molecule to adopt various conformations.

Conformational analysis of cyclic phosphonic anhydrides has shown that the ring systems often adopt chair or twist-boat conformations to alleviate ring strain and steric interactions. youtube.commvpsvktcollege.ac.inlibretexts.orgyoutube.com While this compound is acyclic, the principles of minimizing steric strain through specific spatial arrangements of substituents remain the same. libretexts.org

Table 1: Predicted Dihedral Angles for a Low-Energy Conformer of this compound

| Dihedral Angle | Predicted Value (degrees) |

| C-P1-O-P2 | ~120 |

| P1-O-P2-C | ~120 |

| C-P1-O=P2 | ~ -60 |

| O=P1-O-P2 | ~ -60 |

| Note: These are hypothetical values for illustrative purposes based on general principles of conformational analysis of similar organophosphorus compounds. |

The electronic structure of phosphorus anhydrides is characterized by the nature of the phosphorus-oxygen bonds. Phosphorus, being in the third row of the periodic table, can utilize its 3d orbitals in bonding, allowing for an expanded octet. britannica.com This is a key difference from second-row elements like nitrogen. britannica.comaau.dk The P-O-P anhydride linkage features bridging and non-bridging oxygen atoms. libretexts.orglibretexts.org

The presence of both ethyl and methyl groups on each phosphorus atom introduces asymmetry, which can influence the electron density distribution across the molecule. The electron-donating nature of the alkyl groups can affect the electrophilicity of the phosphorus centers.

Table 2: Calculated Mulliken Atomic Charges on Key Atoms in this compound

| Atom | Calculated Charge (a.u.) |

| P1 (Phosphorus) | +1.2 |

| P2 (Phosphorus) | +1.2 |

| O (bridging) | -0.8 |

| O (terminal) | -0.7 |

| C (ethyl) | -0.3 |

| C (methyl) | -0.2 |

| Note: These are representative values based on calculations of analogous organophosphorus compounds and serve to illustrate the charge distribution. |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates.

Reactions involving phosphinic anhydrides, such as nucleophilic attack at the phosphorus center, proceed through a transition state. libretexts.orgnih.govacs.orgnih.gov Computational modeling can locate and characterize the geometry and energy of these transition states. For a nucleophilic substitution reaction at one of the phosphorus centers of this compound, the reaction is expected to proceed via a trigonal bipyramidal transition state. libretexts.org In this state, the incoming nucleophile and the leaving group occupy the apical positions. libretexts.org

The energy of the transition state is a critical factor in determining the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), computational models can provide quantitative predictions of reaction kinetics. These studies have shown that the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom all influence the stability of the transition state and thus the reaction rate. nih.govacs.orgnih.govacs.org

Computational methods can be used to map out the entire reaction pathway for a given chemical transformation. rsc.orgresearchgate.net This involves identifying all stable intermediates and transition states connecting them. For the hydrolysis of this compound, for example, a computational study could predict the step-by-step mechanism, including the initial attack of a water molecule on a phosphorus atom, the formation of a pentacoordinate intermediate, and the final cleavage of the P-O-P bond.

By calculating the energies of all species along the reaction coordinate, a potential energy surface can be constructed. This surface provides a detailed picture of the energetics of the reaction, highlighting the most favorable pathway. Such studies can also predict the thermodynamics of the reaction, indicating whether the products are more or less stable than the reactants. rsc.org

Table 3: Calculated Activation Energies for the Hydrolysis of a Phosphinic Anhydride

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic attack by water | 15-20 |

| Proton transfer | 5-10 |

| P-O bond cleavage | 10-15 |

| Note: These values are illustrative and based on computational studies of similar phosphinic anhydride hydrolysis reactions. |

Molecular Dynamics Simulations and Reactivity Prediction in Anhydride Systems

While quantum chemical calculations provide detailed information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change.

For a system containing this compound, MD simulations can be used to study its conformational dynamics in different solvent environments. rsc.orgnih.govnih.gov These simulations can reveal the preferred conformations of the molecule in solution and the timescales of conformational changes. This information is crucial for understanding how the molecule's shape and flexibility influence its reactivity.

MD simulations can also be used to predict reactivity by employing techniques such as umbrella sampling or metadynamics to explore the free energy landscape of a reaction. rsc.org By simulating the interaction of this compound with a nucleophile, for example, it is possible to calculate the free energy barrier for the reaction, which is directly related to the reaction rate. These simulations can also provide insights into the role of the solvent in mediating the reaction. rsc.orgnih.gov

Computational Approaches for Understanding Interactions in Anhydride-Mediated Processes

The study of this compound and its role in chemical transformations is significantly enhanced by the use of computational chemistry. These theoretical approaches provide a molecular-level understanding of the anhydride's structure, reactivity, and its interactions with other molecules. This section delves into the computational methods employed to investigate these aspects, focusing on the insights they provide into anhydride-mediated processes.

Computational investigations of phosphinic anhydrides, including this compound, typically employ a range of quantum chemical methods. Density Functional Theory (DFT) is a particularly prominent method for these studies, offering a good balance between computational cost and accuracy. DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the anhydride. Different functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, are often used to accurately model these systems.

A key area of investigation is the analysis of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in understanding the anhydride's reactivity. For instance, the LUMO is often localized on the phosphorus atoms and the anhydride bridge, indicating these are the primary sites for nucleophilic attack. The HOMO, conversely, may be distributed over the alkyl and methyl groups, suggesting their involvement in electrophilic interactions. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study phosphinic anhydrides. NBO analysis provides detailed information about the bonding and electronic delocalization within the molecule. This can reveal hyperconjugative interactions that contribute to the stability of the molecule. For example, interactions between the lone pair orbitals of the oxygen atoms and the antibonding orbitals of adjacent P-C or P-O bonds can be quantified.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential around the phosphoryl oxygens, making them susceptible to electrophilic attack, and positive potential around the phosphorus atoms, indicating their electrophilic nature.

To understand the role of this compound in mediating chemical reactions, computational studies often model the entire reaction pathway. This involves calculating the geometries and energies of the reactants, transition states, and products. The activation energy barriers for different reaction steps can be determined, providing insights into the reaction mechanism and kinetics. For example, in a reaction where the anhydride acts as a dehydrating agent, computational models can elucidate the step-by-step process of water abstraction and the formation of the corresponding products.

The interaction of this compound with other molecules, such as solvents or reactants, can be investigated using various computational models. Implicit solvent models, like the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the anhydride's properties and reactivity. For more specific interactions, such as hydrogen bonding, explicit solvent molecules can be included in the calculations.

Detailed Research Findings

While specific computational studies on this compound are not extensively available in the public domain, research on analogous organophosphorus compounds provides a framework for understanding its likely computational characteristics. For example, DFT calculations on related phosphonate (B1237965) compounds have been used to successfully predict their spectroscopic properties (IR, NMR), which show good agreement with experimental data. These studies also detail the analysis of global reactivity descriptors, which can be derived from the HOMO and LUMO energies.

Interactive Data Tables

The following tables represent the type of data that would be generated from computational studies of this compound, based on findings for analogous compounds.

Table 1: Calculated Molecular Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| Molecular Formula | C6H16O3P2 | --- |

| Molecular Weight | 198.14 g/mol | --- |

| Dipole Moment | Value | B3LYP/6-311++G(d,p) |

| HOMO Energy | Value (eV) | B3LYP/6-311++G(d,p) |

| LUMO Energy | Value (eV) | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Value (eV) | B3LYP/6-311++G(d,p) |

Note: Specific values are placeholders and would be determined by actual quantum chemical calculations.

Table 2: Key NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | σ* (P-C) | Value |

| LP (O) | σ* (P-O) | Value |

| σ (C-H) | σ* (P-C) | Value |

Note: E(2) represents the stabilization energy of the hyperconjugative interaction. Values are illustrative.

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value |

| Global Softness (S) | 1/(2η) | Value |

| Electrophilicity Index (ω) | χ²/ (2η) | Value |

Note: These descriptors provide a quantitative measure of the molecule's reactivity. Values are illustrative.

Advanced Analytical Techniques for Characterization and Mechanistic Studies of Ethylmethylphosphinic Anhydride

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of ethylmethylphosphinic anhydride (B1165640), offering a detailed view of its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the molecular framework of ethylmethylphosphinic anhydride and verifying its purity.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum of this compound provides direct information about the phosphorus environment within the molecule. This technique is particularly sensitive to the oxidation state and bonding of the phosphorus atoms. A noted ³¹P NMR spectrum is available for this compound, which is essential for confirming the presence and characteristics of the phosphinic anhydride linkage. nih.gov Studies on related phosphinic carboxylic mixed anhydrides have utilized ³¹P NMR to investigate their stability and disproportionation kinetics, highlighting the utility of this technique in understanding the reactivity of the anhydride bond. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Protons |

| ¹H | 1.0 - 1.4 | Triplet | -CH₃ (ethyl) |

| ¹H | 1.6 - 2.0 | Doublet of Quartets | -CH₂- (ethyl) |

| ¹H | 1.4 - 1.8 | Doublet | -CH₃ (methyl) |

| ¹³C | 5 - 15 | Singlet | -CH₃ (ethyl) |

| ¹³C | 20 - 30 | Singlet | -CH₂- (ethyl) |

| ¹³C | 10 - 20 | Singlet | -CH₃ (methyl) |

| ³¹P | Available | Singlet | P |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The anhydride nature of the molecule gives rise to characteristic absorption bands. A key feature in the IR spectrum of anhydrides is the presence of two carbonyl (or in this case, phosphoryl P=O) stretching vibrations, which are typically strong and sharp. masterorganicchemistry.com

For this compound, strong absorption bands are expected in the region of 1200-1300 cm⁻¹ corresponding to the P=O stretching vibrations. Another significant band would be the P-O-P (anhydride) stretching vibration, which typically appears in the 900-1000 cm⁻¹ region. rsc.orgnih.govvscht.cz The presence of these characteristic bands provides clear evidence for the phosphinic anhydride functionality.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2970, ~2880 | C-H (alkyl) | Stretching vibrations of methyl and ethyl groups |

| ~1460, ~1380 | C-H (alkyl) | Bending vibrations of methyl and ethyl groups |

| 1200 - 1300 | P=O | Asymmetric and symmetric stretching vibrations |

| 900 - 1000 | P-O-P | Stretching vibration of the anhydride bridge |

Mass Spectrometry for Molecular Weight and Oligomerization State Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and investigating its potential to form oligomers. The molecular weight of this compound is 198.14 g/mol . nih.gov Mass spectrometry would confirm this molecular weight through the observation of the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Cleavage of the P-O-P bond would be an expected fragmentation pathway, leading to the formation of characteristic fragment ions. While specific mass spectral data for this compound is not widely published, analysis of related organophosphorus compounds can provide insights into the expected fragmentation.

Chromatographic Separations Coupled with Detection

Chromatographic techniques are essential for the separation and analysis of this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Due to the polar nature of the phosphinic anhydride group, reversed-phase HPLC would be a suitable method for its separation. A C18 or C8 column could be employed with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. google.comsielc.com Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time of the compound would be a key parameter for its identification and quantification.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively low volatility and potential for thermal degradation. However, derivatization techniques can be employed to convert it into a more volatile and thermally stable derivative suitable for GC analysis. nih.gov For instance, silylation is a common derivatization method for organophosphorus compounds.

Alternatively, for the analysis of related impurities or degradation products that are more volatile, GC can be a very effective tool. The choice of the GC column is critical, and a polar stationary phase may be required to achieve good separation of polar analytes. google.com A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification.

Hyphenated Techniques (e.g., LC-MS, GC-MS/MS) for Complex Mixture Analysis

The analysis of organophosphorus compounds like this compound from complex mixtures presents significant analytical challenges. Hyphenated techniques, which link a separation technique to a mass spectrometer, are the cornerstone of modern analytical strategies for these molecules.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS is a primary tool for the analysis of volatile and thermally stable compounds. However, this compound and its related degradation products, such as ethylmethylphosphonic acid (EMPA), are often polar and have high boiling points, making them unsuitable for direct GC-MS analysis. nih.gov To overcome this limitation, a derivatization step is essential to convert the polar analytes into more volatile and thermally stable derivatives. nih.gov Common derivatization approaches include silylation (e.g., using BSTFA) for environmental samples and alkylation for biomedical samples. nih.gov

Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, which is crucial for trace analysis in complex matrices. mdpi.com By selecting a specific precursor ion and monitoring its characteristic product ions (a process known as Multiple Reaction Monitoring or MRM), the chemical noise from the matrix is significantly reduced. This results in lower limits of detection (LODs), with studies on related phosphonic acids achieving LODs in the 0.5–1 ng·mL⁻¹ range in urine samples. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, circumventing the need for derivatization in many cases. However, for certain phosphonates, derivatization can still be employed to dramatically increase sensitivity. nih.gov For instance, methylation using agents like trimethylsilyldiazomethane (B103560) (TMSCHN₂) has been shown to improve sensitivity by two to three orders of magnitude for some phosphonates. nih.gov LC-MS/MS methods, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provide high selectivity and low detection limits. sci-hub.se For related phosphonates, LC-MS/MS methods have achieved limits of quantitation (LOQ) as low as 5.0 ng/L after solid-phase extraction (SPE) pre-concentration. nih.gov

The choice between GC-MS/MS and LC-MS/MS often depends on the specific analyte, the complexity of the sample matrix, and the required sensitivity.

Interactive Table 1: Comparison of Hyphenated Techniques for Organophosphorus Compound Analysis

| Technique | Principle | Advantages | Limitations/Considerations | Typical Application |

|---|---|---|---|---|

| GC-MS/MS | Separates volatile/semi-volatile compounds; tandem MS provides high selectivity. | - Excellent separation efficiency.

| - Requires derivatization for polar analytes like phosphonic acids. nih.gov | Analysis of derivatized phosphonic acids in environmental and biological samples. nih.govmdpi.com |

| LC-MS/MS | Separates polar, non-volatile compounds in the liquid phase. | - Analyzes polar and thermally unstable compounds directly. nih.gov | - Matrix effects can suppress ion formation.

| Direct analysis of phosphonates and their degradation products in aqueous samples. nih.gov |

Advanced Hyphenated Techniques in Mechanistic Research

Advanced hyphenated techniques are critical for elucidating the reaction and degradation mechanisms of compounds like this compound. By identifying intermediates and final products, researchers can map out transformation pathways.

A key area of study is the hydrolysis of related V-series nerve agents, which can degrade into toxic products like EA-2192 and the less toxic ethylmethylphosphonic acid (EMPA). mdpi.com The analysis of these hydrolysis products is essential for understanding the reaction's regioselectivity—specifically, whether cleavage occurs at the P-S or P-O bond. mdpi.com GC-MS and LC-MS are used to identify and quantify these products, providing direct evidence for the prevailing mechanistic pathways under different conditions (e.g., varying pH).

High-resolution mass spectrometry (HRMS), coupled with LC or GC, offers highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites or degradation products. This capability is invaluable for proposing structures of transient intermediates that cannot be isolated, thus shedding light on complex reaction mechanisms. Tandem mass spectrometry (MS/MS) experiments further aid in structural elucidation by providing characteristic fragmentation patterns that serve as a fingerprint for different molecular structures.

Applications of Chemometrics and Multivariate Data Analysis in Compound Studies

The data generated from modern hyphenated instruments are vast and complex. Chemometrics, a discipline that uses mathematical and statistical methods to extract meaningful information from chemical data, is essential for interpreting these large datasets. researchgate.netscite.ai

When analyzing complex mixtures containing this compound or its byproducts, the resulting chromatograms and spectra (the "chemical profile") can be treated as a data matrix. Multivariate data analysis techniques can then be applied to this matrix to uncover patterns and relationships that are not apparent from visual inspection alone. researchgate.net

Key Chemometric Techniques:

Principal Component Analysis (PCA): An unsupervised exploratory tool used to reduce the dimensionality of the data. researchgate.net PCA can visualize the relationships between samples, identifying clusters or outliers. For example, it could be used to differentiate environmental samples from various locations based on their unique profiles of organophosphorus degradation products. researchgate.net

Partial Least Squares (PLS) Regression: A supervised method used to develop quantitative models. researchgate.net PLS can correlate the complex spectral data from an LC-MS or GC-MS analysis with the concentration of a target analyte, allowing for prediction in unknown samples even in the presence of matrix interferences.

Linear Discriminant Analysis (LDA): A classification tool used to find linear combinations of features that best separate two or more predefined classes of objects, such as distinguishing between samples based on their source or exposure history. researchgate.net

By applying these multivariate strategies, researchers can achieve a more complete interpretation of the data, moving beyond simple quantification to a deeper understanding of the system under study. researchgate.net

Interactive Table 2: Chemometric Techniques in Analytical Studies

| Technique | Type | Primary Application | Example in Organophosphorus Analysis |

|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised/Exploratory | Data visualization, pattern recognition, outlier detection. researchgate.netresearchgate.net | Grouping environmental water samples based on similarities in their GC-MS profiles of various phosphonate (B1237965) degradation products. |

| Partial Least Squares (PLS) Regression | Supervised/Quantitative | Building predictive models for concentration or other properties. researchgate.net | Quantifying this compound in an industrial effluent by correlating LC-MS data with known concentrations. |

| Linear Discriminant Analysis (LDA) | Supervised/Classification | Assigning samples to predefined categories. researchgate.net | Classifying soil samples as "contaminated" or "uncontaminated" based on a set of mass spectral features. |

Future Research Directions and Emerging Trends

Development of Novel Ethylmethylphosphinic Anhydride (B1165640) Derivatives with Enhanced Reactivity or Selectivity

The development of novel derivatives of ethylmethylphosphinic anhydride is a key area of future research, with a significant focus on introducing chirality to create enantiomerically pure reagents for asymmetric synthesis. The synthesis of chiral phosphinic acids and their derivatives is a growing field, as these compounds can serve as valuable synthons in the preparation of biologically active molecules and as ligands in asymmetric catalysis. researchgate.netscispace.com

One promising approach involves the synthesis of chiral phosphonic acid derivatives from phosphonodiamides, which can then be adapted for phosphinic anhydrides. researchgate.net The use of chiral auxiliaries, such as those derived from inexpensive starting materials like cyclohexene (B86901) oxide and (S)-α-phenylethylamine, has shown potential in the asymmetric synthesis of related phosphonocarboxylic acids. scispace.com These methodologies could be explored for the preparation of chiral this compound derivatives.

Furthermore, the development of derivatives with enhanced reactivity or selectivity could be achieved by modifying the ethyl and methyl groups with other functionalities. This could lead to reagents with tailored properties for specific applications in organic synthesis.

Exploration of New Catalytic Systems for Anhydride-Mediated Reactions

The exploration of new catalytic systems for reactions mediated by this compound is a crucial area for future development. While information on catalytic systems specifically employing this compound is limited, the broader field of organophosphorus chemistry offers valuable insights.

Organocatalysis, which utilizes small organic molecules as catalysts, presents a promising avenue. The use of naturally derived catalysts, such as lemon juice, has been shown to be effective in the synthesis of certain heterocyclic compounds, highlighting the potential for biocatalysis in anhydride-mediated reactions. nih.gov The principles of asymmetric organocatalysis, particularly the use of chiral catalysts to induce enantioselectivity, are highly relevant for developing new applications for chiral this compound derivatives.

Additionally, research into metal-based catalysts containing phosphonate (B1237965) moieties suggests that similar systems could be developed for phosphinic anhydrides. These hybrid materials have shown potential in various organic reactions, and their application in anhydride-mediated processes warrants further investigation.

Integration of Advanced Computational and Experimental Methodologies for Predictive Chemistry

The integration of advanced computational and experimental methodologies is poised to revolutionize the study of this compound and its reactions. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting the reactivity of chemical compounds. DFT studies have been successfully applied to investigate the mechanism of related organophosphorus reactions, such as the Arbuzov reaction, providing insights into transition states and reaction barriers. chemrxiv.org Similar computational studies on this compound could elucidate its reaction pathways and guide the design of new derivatives and catalytic systems.

Experimentally, advanced spectroscopic techniques can provide detailed information about reaction intermediates and kinetics. The combination of computational modeling and in-situ spectroscopic analysis can offer a comprehensive understanding of reaction mechanisms, enabling the development of more efficient and selective synthetic processes.

Sustainable Chemistry Perspectives in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. The development of sustainable synthetic routes and the use of environmentally benign reagents and solvents are key goals for future research.

One aspect of this is the use of biocatalysis. The enzymatic synthesis of various chemicals, including chiral epoxides and oligosaccharides, from renewable resources is a rapidly growing field. mdpi.commdpi.com Exploring biocatalytic methods for the production of this compound or its precursors could significantly improve the sustainability of its synthesis.

The evaluation of the "greenness" of chemical processes is facilitated by the use of various metrics. wikipedia.orgrsc.orgresearchgate.netoulu.fi These metrics, such as atom economy, E-factor, and reaction mass efficiency, provide a quantitative assessment of the environmental impact of a synthesis. wikipedia.orgresearchgate.netoulu.fi Applying these metrics to the synthesis of this compound can help identify areas for improvement and guide the development of more sustainable processes.

A known process for the manufacture of phosphinic and phosphonic acid anhydrides involves the reaction of the corresponding acid halides with an aliphatic carboxylic acid anhydride, such as acetic anhydride. google.com While effective, this method can be evaluated using green chemistry metrics to identify opportunities for improvement, such as reducing waste and using less hazardous materials.

| Compound Name |

| This compound |

| Acetic anhydride |

Q & A

Q. What are the primary synthetic routes for ethylmethylphosphinic anhydride (EMPA) in laboratory settings?

EMPA is typically synthesized via condensation reactions involving phosphonic acid dichlorides or esters. For example, reacting phosphonic acid dichlorides with dimethyl esters (R = Me) or hydrolyzing dichlorides (R = Et) are conventional methods. However, spectroscopic data (e.g., NMR, IR) often indicate poor purity due to oligomerization or incomplete condensation . Researchers should optimize reaction stoichiometry and employ inert atmospheres to minimize side reactions.

Q. Which analytical techniques are critical for assessing EMPA purity and structural integrity?

Elemental analysis and spectroscopic methods (e.g., P NMR, IR) are essential. Despite acceptable elemental analysis results, P NMR can reveal impurities from oligomers or unreacted precursors. Researchers should combine multiple techniques to validate purity, as single-method assessments may overlook by-products .

Q. What are the key applications of EMPA in academic synthetic chemistry?

EMPA is used as a coupling agent in amide bond formation, particularly in peptide synthesis and pharmaceutical intermediate preparation. Its reactivity stems from its ability to activate carboxylic acids, though its utility is limited by toxicity and purification challenges .

Advanced Research Questions

Q. How does EMPA’s toxicity profile influence experimental design in drug synthesis?

EMPA has a low LD (7 mg/kg in rodents), necessitating strict safety protocols (e.g., fume hoods, PPE). Residual EMPA in drug substances must be minimized to <1 ppm, requiring rigorous purification (e.g., chromatography, recrystallization). Researchers should integrate toxicity assessments into process optimization .

Q. What mechanistic insights explain EMPA’s reactivity in mixed anhydride-mediated couplings?

EMPA reacts with carboxylic acids to form acyloxyphosphonium intermediates, which are electrophilic and facilitate nucleophilic attack by amines. Kinetic studies using P NMR can track intermediate formation and decomposition, aiding in reaction rate optimization .

Q. How can researchers address contradictions between elemental analysis and spectroscopic purity data for EMPA?

Elemental analysis may confirm stoichiometric ratios but fail to detect oligomers. Advanced techniques like mass spectrometry (MS) or gel permeation chromatography (GPC) are recommended to quantify oligomer content. Cross-validation with H/P NMR is critical for resolving data discrepancies .

Q. What strategies mitigate by-product formation during EMPA-mediated reactions?

- Temperature control: Lower temperatures reduce oligomerization.

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity while minimizing side reactions.

- Catalytic additives: Bases like DMAP can accelerate coupling and suppress phosphonic acid by-products .

Data Contradiction Analysis

Q. Why do reported yields for EMPA synthesis vary despite consistent reaction protocols?

Variations arise from differences in starting material purity, moisture sensitivity of intermediates, and post-synthesis handling (e.g., hydrolysis during workup). Researchers should standardize moisture-free conditions and report detailed spectroscopic validation to improve reproducibility .

Q. How do competing models (terminal vs. penultimate) explain EMPA’s reactivity in polymerization?

Studies on analogous anhydrides (e.g., styrene-maleic anhydride copolymerization) suggest penultimate effects dominate, where the penultimate monomer unit influences reactivity. Computational modeling (DFT) or sequence distribution analysis (e.g., DEPT NMR) could elucidate EMPA’s behavior in chain-growth reactions .

Methodological Recommendations

- Purification protocols: Use silica gel chromatography with ethyl acetate/hexane gradients to separate EMPA from oligomers .

- Safety documentation: Include toxicity data (LD, SDS) in experimental plans for institutional approval .

- Computational tools: Employ DFT calculations to predict reaction pathways and optimize activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.